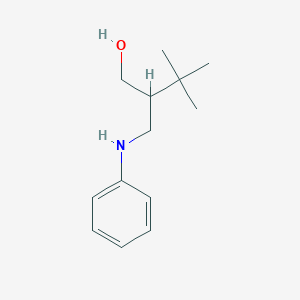
2-(Anilinomethyl)-3,3-dimethylbutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Anilinomethyl)-3,3-dimethylbutan-1-ol is an organic compound characterized by the presence of an aniline group attached to a butanol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Anilinomethyl)-3,3-dimethylbutan-1-ol typically involves the reaction of aniline with a suitable alkylating agent. One common method is the alkylation of aniline with 3,3-dimethylbutan-1-ol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process conditions are optimized to achieve high purity and yield.
化学反应分析
Types of Reactions: 2-(Anilinomethyl)-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aniline group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are used.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
2-(Anilinomethyl)-3,3-dimethylbutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the manufacture of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 2-(Anilinomethyl)-3,3-dimethylbutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aniline group can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
- 2-(Anilinomethyl)-3,3-dimethylbutan-2-ol
- 2-(Anilinomethyl)-3,3-dimethylpentan-1-ol
- 2-(Anilinomethyl)-3,3-dimethylhexan-1-ol
Comparison: Compared to its analogs, 2-(Anilinomethyl)-3,3-dimethylbutan-1-ol exhibits unique properties due to the specific positioning of the aniline group and the hydroxyl group. This structural arrangement influences its reactivity, solubility, and interaction with biological targets, making it a compound of particular interest in various research and industrial applications.
属性
CAS 编号 |
83096-39-3 |
|---|---|
分子式 |
C13H21NO |
分子量 |
207.31 g/mol |
IUPAC 名称 |
2-(anilinomethyl)-3,3-dimethylbutan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)11(10-15)9-14-12-7-5-4-6-8-12/h4-8,11,14-15H,9-10H2,1-3H3 |
InChI 键 |
LQRQRGWAWUJYHJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(CNC1=CC=CC=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















